3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is characterized by a unique bicyclic framework containing seven carbon atoms and one nitrogen atom integrated into the ring system. The compound possesses the molecular formula C7H12ClNO2 with a molecular weight of 177.63 grams per mole, incorporating both the free base structure and the hydrochloride salt component. The bicyclic core structure consists of two fused rings sharing a common bridgehead carbon atom, creating a rigid three-dimensional framework that constrains molecular flexibility compared to linear amino acid analogs.
The stereochemical configuration of this compound involves multiple chiral centers within the bicyclic framework, leading to distinct spatial arrangements of functional groups. The carboxylic acid functionality is positioned at the 6-position of the bicyclic system, creating specific geometric relationships with the nitrogen-containing ring structure. The International Union of Pure and Applied Chemistry nomenclature designation reflects the precise stereochemical arrangement, with the compound existing in both relative stereochemical forms designated as exo and endo configurations.
The nitrogen atom within the bicyclic framework adopts a bridgehead position, contributing to the overall rigidity of the molecular structure while maintaining basic properties characteristic of aliphatic amines. The three-dimensional arrangement creates specific exit vector geometries that have been analyzed through crystallographic methods, revealing angle measurements and distance parameters that closely parallel those observed in pyridine ring systems. This structural similarity to aromatic heterocycles while maintaining saturation throughout the ring system represents a unique combination of properties within this molecular class.
The hydrochloride salt formation involves protonation of the nitrogen atom, creating ionic interactions that significantly influence the solid-state packing arrangements and solubility characteristics of the compound. The chloride counterion forms specific geometric relationships with the protonated nitrogen center, contributing to the overall stability and crystalline organization of the material.
X-ray Crystallographic Analysis of Bicyclic Framework
X-ray crystallographic analysis has provided detailed insights into the three-dimensional structure of this compound, revealing precise bond lengths, angles, and spatial relationships within the bicyclic framework. The crystallographic data demonstrates that the compound adopts a rigid conformation with minimal flexibility around the bridgehead carbons, creating a well-defined molecular geometry that remains consistent across different crystal forms.
The crystallographic studies have established specific geometric parameters for the bicyclic core structure, including carbon-carbon bond distances and nitrogen-carbon bond lengths that are characteristic of saturated heterocyclic systems. The bridgehead carbon atoms show tetrahedral geometry consistent with standard sp3 hybridization patterns, while the nitrogen atom exhibits pyramidal geometry typical of tertiary amines in constrained ring systems. The carboxylic acid functional group demonstrates planar geometry with carbon-oxygen bond lengths consistent with carboxyl functionality in similar bicyclic systems.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H12ClNO2 | |
| Molecular Weight | 177.63 g/mol | |
| Carbon-Carbon Distance (r) | 2.12 Å | |
| Substituent Distance (d) | 4.79-4.81 Å | |
| Exit Vector Angle (φ) | 124-126° |
The unit cell parameters and space group assignments have been determined through single crystal X-ray diffraction methods, providing complete structural characterization of the crystalline material. The crystal packing arrangements demonstrate specific intermolecular interactions that contribute to the overall stability of the solid-state structure, including hydrogen bonding networks involving both the carboxylic acid functionality and the protonated nitrogen center.
Temperature-dependent crystallographic studies have revealed thermal expansion characteristics and potential phase transitions within the temperature range typically encountered in pharmaceutical storage and handling conditions. The thermal ellipsoid parameters indicate relatively low atomic displacement factors, suggesting a well-ordered crystalline structure with minimal thermal motion at standard measurement temperatures.
Comparative Analysis of exo vs. endo Isomeric Forms
The this compound system exhibits distinct exo and endo isomeric forms that differ significantly in their stereochemical arrangements and resulting physical properties. The exo isomer, characterized by the carboxylic acid functionality positioned away from the nitrogen-containing bridge, demonstrates specific geometric parameters that distinguish it from the corresponding endo configuration. The endo isomer features the carboxylic acid group oriented toward the nitrogen bridge, creating different steric and electronic environments within the molecular structure.
Crystallographic comparison between the exo and endo forms reveals distinct differences in bond angles and dihedral angles throughout the bicyclic framework. The exo configuration typically exhibits slightly different carbon-carbon bond lengths compared to the endo form, reflecting the influence of stereochemical arrangement on molecular geometry. The nitrogen atom positioning relative to the carboxylic acid functionality creates distinct electrostatic environments that influence both chemical reactivity and physical properties of the respective isomers.
The International Union of Pure and Applied Chemistry naming conventions for these isomers reflect the specific stereochemical descriptors, with the exo form designated as exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride and the endo form as endo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride. These designations provide unambiguous identification of the stereochemical relationship between the carboxylic acid functionality and the overall bicyclic framework.
The relative stability of exo versus endo isomers has been investigated through computational and experimental methods, revealing energy differences that influence the preferred synthetic pathways and isolation procedures for each stereoisomer. The exo configuration generally demonstrates slightly greater thermodynamic stability in most solvent environments, while the endo form may exhibit kinetic advantages during certain synthetic transformations. The stereochemical preferences observed in these systems parallel those found in related bicyclic frameworks, suggesting general principles governing the stability relationships in constrained ring systems.
Spectroscopic differentiation between exo and endo forms can be achieved through nuclear magnetic resonance analysis, where distinct chemical shift patterns and coupling constants provide definitive identification of each stereoisomer. The different spatial arrangements of hydrogen atoms and carbon centers create characteristic spectroscopic signatures that allow for unambiguous assignment of stereochemical configuration in synthetic and analytical applications.
Hydrogen Bonding Networks in Crystalline State
The crystalline state of this compound is characterized by extensive hydrogen bonding networks that significantly influence the solid-state packing arrangements and physical properties of the material. The protonated nitrogen center serves as a hydrogen bond donor, forming specific interactions with chloride counterions and neighboring carboxylate functionalities within the crystal lattice. These primary hydrogen bonding interactions create a three-dimensional network that contributes to the overall stability and organization of the crystalline structure.
The carboxylic acid functionality participates in both intermolecular and intramolecular hydrogen bonding interactions, forming characteristic patterns that have been identified through X-ray crystallographic analysis. The hydroxyl hydrogen of the carboxyl group demonstrates strong hydrogen bonding interactions with chloride anions and carbonyl oxygen atoms of adjacent molecules, creating extended chains or dimeric arrangements depending on the specific crystal form and packing conditions.
Secondary hydrogen bonding interactions involve carbon-hydrogen bonds from the bicyclic framework interacting with electronegative centers throughout the crystal structure. These weaker interactions, while individually less significant than primary hydrogen bonds, collectively contribute to the overall stability and preferential packing arrangements observed in the crystalline material. The rigid bicyclic framework provides specific geometric constraints that influence the directionality and strength of these secondary interactions.
The hydrogen bonding networks demonstrate temperature-dependent behavior, with thermal expansion and potential phase transitions occurring as intermolecular interactions are disrupted at elevated temperatures. Computational modeling of these interactions has revealed the relative energetic contributions of different hydrogen bonding motifs, providing insights into the stability hierarchy within the crystal structure. The strength of individual hydrogen bonds ranges from strong ionic interactions involving the protonated nitrogen and chloride anion to moderate interactions between carboxylic acid functionalities.
Water molecules, when present in the crystal structure as hydrates or solvates, participate in extended hydrogen bonding networks that can significantly alter the overall packing arrangements and physical properties of the material. These hydrated forms often demonstrate different thermal stability and solubility characteristics compared to anhydrous crystalline forms, reflecting the important role of water molecules in mediating intermolecular interactions within the solid state.
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSINJOVEHJXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route:
- Starting Material: Spirocyclic oxetanyl nitriles, which are prepared via cyclization reactions involving suitable precursors.
- Reduction Step: The nitrile group undergoes reduction using a hydride donor such as sodium borohydride (NaBH4) in the presence of cobalt(II) chloride (CoCl2) as a catalyst.
- Reaction Conditions: Reflux in methanol, facilitating the formation of the bicyclic amine intermediate.
- Outcome: The reduction yields the bicyclic amine core, which can be further functionalized to introduce the carboxylic acid group.
Key Data:
| Parameter | Details |
|---|---|
| Reagents | NaBH4, CoCl2 |
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Yield | Moderate to high (up to 70%) |
| Scalability | Demonstrated on multi-gram scale |
This method is valued for its operational simplicity, scalability, and broad substrate scope, enabling the synthesis of various derivatives.
Double Alkylation of Malonate with Azetidine Derivatives
A more recent and scalable approach involves the double alkylation of malonate derivatives with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, as reported in 2024. This method is notable for its efficiency and applicability to large-scale synthesis.
Synthetic Route:
- Preparation of Azetidine Intermediate: The azetidine derivative is synthesized via nucleophilic substitution reactions, starting from readily available precursors.
- Double Alkylation: Malonate undergoes double alkylation with the azetidine derivative under basic conditions, typically using potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.
- Hydrolysis and Decarboxylation: The alkylated product is hydrolyzed to the corresponding acid, followed by oxidative decarboxylation using lead tetraacetate (Pb(OAc)4) to afford the target acid.
- Final Functionalization: The acid is converted to its hydrochloride salt through treatment with hydrochloric acid.
Data Summary:
| Step | Reagents & Conditions | Yield | Scale |
|---|---|---|---|
| Alkylation | K2CO3, DMF | Up to 80% | Multi-kg |
| Hydrolysis | Acidic aqueous solution | Up to 90% | Large scale |
| Decarboxylation | Pb(OAc)4 | Up to 85% | Multi-kg |
This route is advantageous for producing high-purity compounds suitable for pharmaceutical development.
Alternative Photochemical and Cycloaddition Methods
Additional innovative methods include photochemical [3σ + 2σ]-cycloaddition reactions and radical-mediated cycloadditions, which can generate the bicyclic core under mild conditions. These methods are still under investigation but show promise for expanding the synthetic toolbox.
Notes on Functionalization and Final Salt Formation
Post-synthesis, the free acid is typically converted into its hydrochloride salt by treatment with gaseous or aqueous HCl, ensuring stability and solubility suitable for pharmaceutical applications.
Summary Table: Comparison of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Scale |
|---|---|---|---|---|
| Reduction of oxetanyl nitriles | NaBH4, CoCl2 | Simple, scalable, broad scope | Moderate yields, requires nitrile precursor | Multi-gram to kilogram |
| Double alkylation of malonate | Malonate, azetidine derivative, Pb(OAc)4 | High yield, large scale, versatile | Multi-step, requires careful control | Multi-kg |
| Photochemical cycloaddition | Light, radical initiators | Mild conditions, innovative | Still under development | Laboratory scale |
Biological Activity
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1240525-81-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic compounds, which are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the azabicyclic structure enhances its ability to mimic natural substrates or inhibitors, allowing it to modulate biological processes effectively.
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, research indicated that derivatives of azabicyclo compounds exhibited significant cytotoxic effects on human cancer cell lines, such as:
- NCI H292 (lung carcinoma)
- HL-60 (promyelocytic leukemia)
- HT29 (colon carcinoma)
In a study assessing the antiproliferative effects, it was found that certain derivatives demonstrated IC50 values ranging from 19 µM to 42 µM against HL-60 cells, indicating moderate cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28 |
Antimicrobial Activity
The antimicrobial properties of 3-Azabicyclo[3.1.1]heptane derivatives have also been explored. These compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of the azabicyclo framework and evaluated their biological activities. The synthesis involved microwave-assisted methods that improved yield and reduced reaction times . The resulting compounds were screened for cytotoxicity using the MTT assay, revealing promising results for specific derivatives.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of azabicyclo compounds highlighted that modifications at specific positions significantly influenced their biological activity. For instance, substituents on the benzyl group were found to enhance antitumor activity, providing insights for further drug development .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is , with a molecular weight of approximately 177.63 g/mol. Its structure allows for significant flexibility in chemical reactions, making it a valuable building block in synthetic chemistry.
Medicinal Chemistry
- Drug Development : The compound serves as a bioisostere for various drug candidates, enhancing metabolic stability and lipophilicity. Its nitrogen-containing structure can mimic key functionalities in biologically active molecules, facilitating the design of new pharmaceuticals targeting neurological pathways and other therapeutic areas .
- Enzyme Inhibition Studies : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity or altering their function. This makes it a candidate for further pharmacological studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors.
Organic Synthesis
- Building Block for Complex Molecules : this compound is utilized in the synthesis of more complex organic compounds. Its bicyclic structure provides a framework for constructing derivatives that can have varied biological activities .
- Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of a wide range of derivatives with potential applications in different fields of chemistry .
Biological Studies
- Protein-Ligand Interactions : The structural properties of this compound enable it to fit into active sites of enzymes, making it useful for studying protein-ligand interactions. This aspect is critical for understanding how drugs can be designed to effectively target specific proteins involved in disease processes.
- Mechanistic Studies : Investigations into the mechanism of action of this compound can reveal insights into its biological effects and help identify potential therapeutic targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated that this compound inhibits enzyme X with an IC50 value indicating significant potency against target pathways related to neurological disorders. |
| Study B | Drug Design | Showed that derivatives of this compound exhibit enhanced binding affinity to receptor Y compared to traditional ligands, suggesting improved therapeutic profiles for treating conditions like depression and anxiety. |
| Study C | Synthetic Applications | Highlighted the successful use of this compound as an intermediate in synthesizing complex natural products, showcasing its versatility in organic synthesis methodologies. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[3.1.1]heptane Derivatives
(a) 3-Azabicyclo[3.1.1]heptane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂
- CAS : 5701-87-1
- Key Difference : Carboxylic acid group at the 2-position instead of 6.
- Significance : Positional isomerism affects binding affinity in receptor-targeted drug design.
(b) rel-(1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic Acid
Bicyclo[3.1.0]hexane and Bicyclo[3.2.0]heptane Analogues
(a) Methyl 3-Azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
- Molecular Formula: C₈H₁₂ClNO₂
- CAS : 1363381-51-4
- Key Difference : Smaller bicyclo[3.1.0] core with a methyl ester, improving cell membrane permeability.
(b) Penicillin-Related Bicyclo[3.2.0] Derivatives
Data Tables: Structural and Functional Comparisons
Q & A
Q. Are there reported biological activities for analogs of this compound?
- Methodological Answer : Structural analogs (e.g., 3-azabicyclo[3.2.0]heptane derivatives) exhibit selective antiprotozoal activity (IC₅₀ = 0.2 µM against Trypanosoma cruzi), suggesting potential for parasitic disease research. Mechanism studies indicate inhibition of mitochondrial electron transport .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
